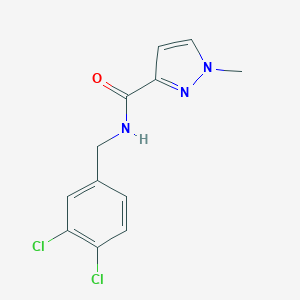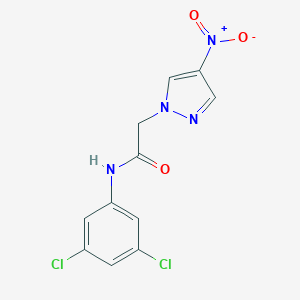
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide, also known as DMPA, is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of amides and is widely used in various fields of research, including medicinal chemistry, organic synthesis, and biochemistry.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide is known to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It achieves this by binding to the active site of the enzyme and preventing the substrate from binding. N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis. The exact mechanism of this effect is not fully understood, but it is believed to be related to the inhibition of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be useful in the treatment of various diseases such as Alzheimer’s and Parkinson’s. N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has also been shown to improve cognitive function and memory in animal models, which may have potential applications in the treatment of cognitive disorders. Furthermore, N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has been shown to have analgesic properties, which may be useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily confirmed through various analytical techniques such as NMR and mass spectrometry. N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide is also relatively stable, which makes it suitable for long-term storage. However, N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. Furthermore, N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has not been extensively studied in humans, and its safety profile is not fully understood.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide. One potential direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases. Another direction is to explore the use of N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide as a probe in biochemical and biophysical studies. Furthermore, there is a need for more studies on the safety profile of N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide in humans, which may pave the way for its use in clinical trials. Overall, N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide is a promising compound with potential applications in various fields of research.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide is synthesized through the reaction of 2,4-dimethoxybenzoyl chloride with 3-methylphenol in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is purified through column chromatography to obtain a pure form of N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has been extensively used in scientific research for various purposes. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals and bioactive molecules. N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science. Furthermore, N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has been used as a probe in biochemical and biophysical studies to investigate protein-ligand interactions and enzyme kinetics.
Propriétés
Nom du produit |
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide |
|---|---|
Formule moléculaire |
C18H21NO4 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide |
InChI |
InChI=1S/C18H21NO4/c1-12-6-5-7-15(10-12)23-13(2)18(20)19-16-9-8-14(21-3)11-17(16)22-4/h5-11,13H,1-4H3,(H,19,20) |
Clé InChI |
ANDRQBCCEJGYJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=C(C=C2)OC)OC |
SMILES canonique |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)


![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)

![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)

![2-{[(2-Chlorophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B213615.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)
![propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B213619.png)
![5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B213620.png)
![Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B213622.png)